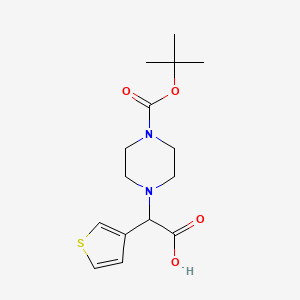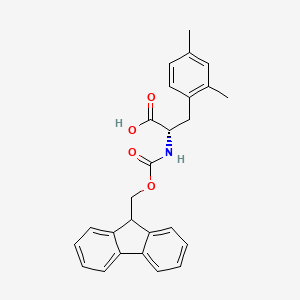![molecular formula C13H8FN B1332974 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile CAS No. 503177-15-9](/img/structure/B1332974.png)
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile
Descripción general
Descripción
The compound “3’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde” is similar to the requested compound . It has a CAS Number of 400750-63-2, a molecular weight of 200.21, and a linear formula of C13H9FO . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-Bromo-2-fluorobiphenyl”, has been analyzed . Its molecular weight is 251.094 and its IUPAC Standard InChI is InChI=1S/C12H8BrF/c13-10-6-7-11 (12 (14)8-10)9-4-2-1-3-5-9/h1-8H .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For “3’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde”, it is a solid substance stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
Biphenyl compounds and their isosteres are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs). They are used to produce a wide range of drugs and are significant intermediates in organic chemistry . They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Agriculture
Biphenyl derivatives are used in products for agriculture .
Electronics
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
Liquid Crystals
Biphenyl derivatives serve as building blocks for basic liquid crystals .
Mechanochemical Activation
Mechanochemical activation in solid-state Fluoro-Grignard reactions has been explored. For example, milling 1- and 2-fluoronaphthalene with an excess of magnesium metal for 2 hours, followed by treatment with FeCl3 and additional milling, produces the corresponding binaphthalenes .
Safety and Hazards
The safety data sheet for “3’-Fluoro-[1,1’-biphenyl]-4-carboxaldehyde” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and washing skin thoroughly after handling .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes involved in pyrimidine de novo synthesis .
Mode of Action
It’s worth noting that similar fluorinated compounds have been shown to inhibit the enzyme dihydroorotate dehydrogenase (dho-dh), a key enzyme in the de novo pyrimidine biosynthesis pathway .
Biochemical Pathways
The compound likely affects the de novo pyrimidine biosynthesis pathway. Inhibition of DHO-DH by similar compounds prevents the conversion of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), the precursor to all pyrimidine nucleotides .
Pharmacokinetics
A structurally similar compound, 4-fluoro-[1,1’-biphenyl]-3-amine, has been reported to have high gastrointestinal absorption and is a bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
The inhibition of DHO-DH and subsequent disruption of pyrimidine biosynthesis can lead to a decrease in the synthesis of DNA and RNA, potentially leading to cell growth inhibition .
Action Environment
It’s worth noting that the stability and efficacy of similar fluorinated compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
2-fluoro-4-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYKZHNAWEFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376918 | |
| Record name | 2-fluoro-4-phenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
503177-15-9 | |
| Record name | 2-fluoro-4-phenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile chosen as a potential alternative to the previously studied compound, A-331440?
A1: A-331440, while demonstrating potent and selective antagonism of histamine H3 receptors, raised concerns due to positive results in an in vitro micronucleus assay, a predictor of potential genotoxicity in vivo []. This genotoxicity was hypothesized to be linked to the biphenyl rings in A-331440 potentially interacting with DNA. To mitigate this risk, researchers explored structural modifications, introducing fluorine atoms to the biphenyl ring system. This led to the development of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (A-417022), which demonstrated comparable potency and selectivity for H3 receptors while lacking genotoxicity in the in vitro micronucleus assay []. The lack of genotoxicity with the fluorinated analog is particularly interesting given the similar size of fluorine and hydrogen atoms, suggesting a more complex mechanism at play.
Q2: What is the significance of targeting histamine H3 receptors for obesity treatment?
A2: Histamine H3 receptors play a role in regulating food intake, energy expenditure, and neurotransmitter release in the central nervous system. Antagonizing these receptors has been shown to decrease food intake and increase energy expenditure in animal models, making them a promising target for anti-obesity therapies []. The development of potent and selective H3 receptor antagonists like 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile offers a potential avenue for addressing obesity by modulating these pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

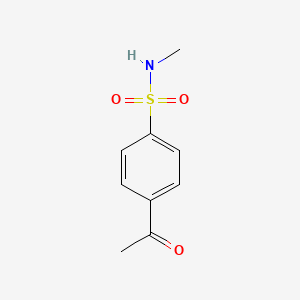

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

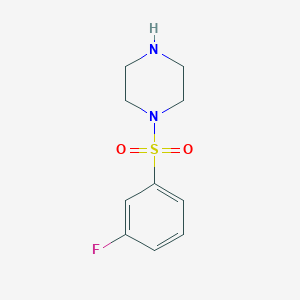

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

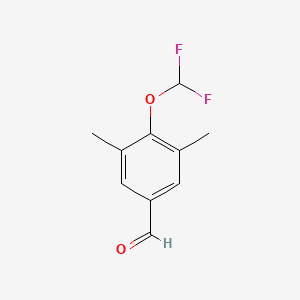
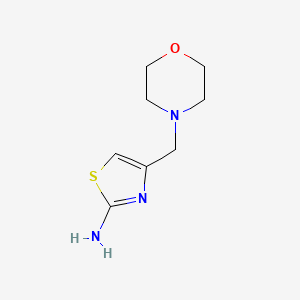
![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)
